molecular formula C19H23N5O2 B2586169 N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415468-50-5

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2586169
CAS No.: 2415468-50-5
M. Wt: 353.426
InChI Key: XNGGPQNZTRZXNC-UHFFFAOYSA-N
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Description

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a pyridine ring, and a tetrahydrocinnoline core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Tetrahydrocinnoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine and Morpholine Rings: These can be introduced through nucleophilic substitution reactions or coupling reactions using reagents like pyridine-4-boronic acid and morpholine.

    Final Coupling and Functionalization: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide: Shares structural similarities with the presence of morpholine and pyridine rings.

    6-Morpholinopyridin-3-ylboronic acid: Contains a morpholine ring and pyridine ring, similar to the target compound.

Uniqueness

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its tetrahydrocinnoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-19(17-12-15-3-1-2-4-16(15)22-23-17)21-13-14-5-6-20-18(11-14)24-7-9-26-10-8-24/h5-6,11-12H,1-4,7-10,13H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGGPQNZTRZXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NCC3=CC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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